molecular formula C18H19ClN2O4S2 B2596879 2-[4-(4-chlorobenzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 951467-69-9

2-[4-(4-chlorobenzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2596879
CAS No.: 951467-69-9
M. Wt: 426.93
InChI Key: LQWRJHYIHZLYKD-UHFFFAOYSA-N
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Description

2-[4-(4-chlorobenzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific research fields. It is characterized by the presence of a chlorobenzenesulfonyl group, a butanamido group, and a cyclopenta[b]thiophene core.

Scientific Research Applications

2-[4-(4-chlorobenzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is followed by further functionalization to introduce the desired substituents.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorobenzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzenesulfonyl group can be reduced to a corresponding sulfonamide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonamides.

Mechanism of Action

The mechanism of action of 2-[4-(4-chlorobenzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-chlorobenzenesulfonyl)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in various research fields, making it a valuable compound for scientific exploration.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)sulfonylbutanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S2/c19-11-6-8-12(9-7-11)27(24,25)10-2-5-15(22)21-18-16(17(20)23)13-3-1-4-14(13)26-18/h6-9H,1-5,10H2,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWRJHYIHZLYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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